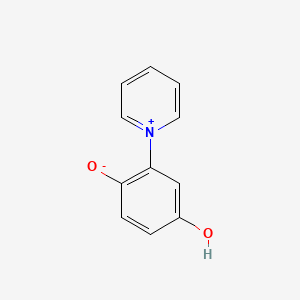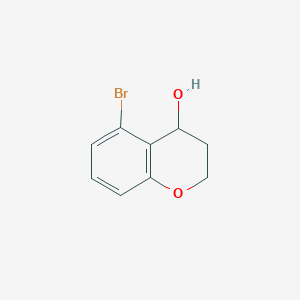
5-Bromochroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromochroman-4-ol is a chemical compound that belongs to the class of chromanols, which are derivatives of chromanone. This compound is characterized by the presence of a bromine atom at the fifth position and a hydroxyl group at the fourth position of the chroman ring. Chromanols are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromochroman-4-ol can be achieved through various methods. One common approach involves the photoredox-catalyzed ketyl-olefin coupling reaction. This method utilizes visible light to catalyze the cyclization of aldehydes and olefins, resulting in the formation of chromanol derivatives . The reaction conditions typically involve the use of trialkylamines as electron donors and proton donors to activate the substrate via proton-coupled electron transfer.
Another method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . This reaction is carried out by heating the reaction mixture in a water bath at 75–80°C for 1–1.5 hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of chroman-4-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 5-Bromochroman-4-one.
Reduction: Formation of chroman-4-ol.
Substitution: Formation of various substituted chromanols depending on the reagent used.
Applications De Recherche Scientifique
5-Bromochroman-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromochroman-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the fourth position can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can lead to the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the bromine atom and hydroxyl group, resulting in different biological activities.
Chroman-4-ol: Lacks the bromine atom, leading to differences in reactivity and biological effects.
5-Bromochroman: Lacks the hydroxyl group, affecting its chemical properties and interactions.
Uniqueness
5-Bromochroman-4-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and scientific research .
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
5-bromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,11H,4-5H2 |
Clé InChI |
SZDFVMPVVOFNAD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1O)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


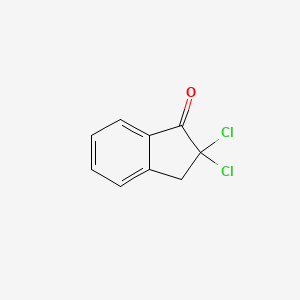


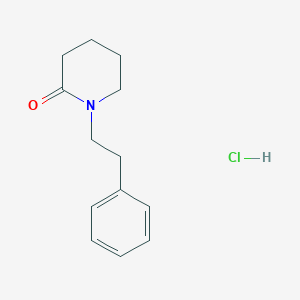
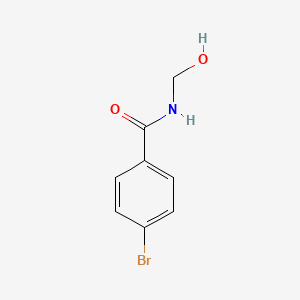
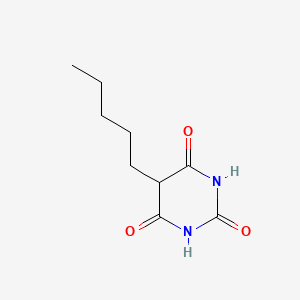
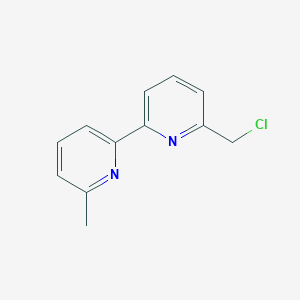
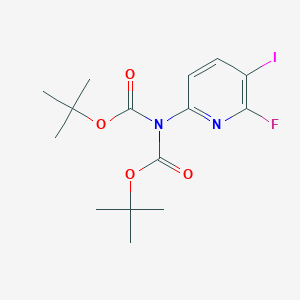
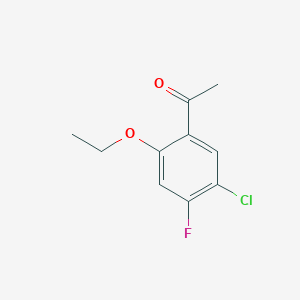
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)
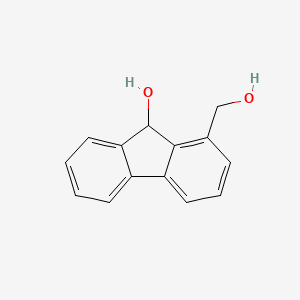
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

